(1R,3S)-3-Aminocyclopentanecarboxylic acid

描述

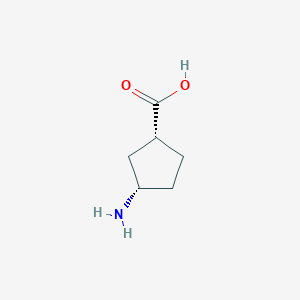

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49805-32-5, 71830-08-5 | |

| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Stereochemical and Synthetic Deep Dive for Drug Discovery

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic structure and well-defined stereochemistry offer a unique scaffold for the design of novel therapeutics, particularly in the realm of neurological disorders. This technical guide provides an in-depth exploration of the molecule's structure, stereochemical integrity, and synthetic accessibility. We will delve into the conformational nuances that dictate its biological activity, present established synthetic strategies, and outline key analytical techniques for its characterization, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Significance of Constrained Amino Acids in Drug Design

In the landscape of pharmaceutical development, the quest for molecules with high potency and selectivity is paramount. Non-proteinogenic amino acids, such as this compound, have emerged as valuable assets in this pursuit. Unlike their linear counterparts, the cyclopentane ring imposes significant conformational constraints, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and specificity for biological targets.[1][2] This constrained scaffold is particularly advantageous in mimicking peptide turns or serving as a rigid core for the presentation of pharmacophoric elements. The specific stereoisomer, (1R,3S), often exhibits distinct biological activity compared to its enantiomer or diastereomers, underscoring the critical role of stereochemistry in its application.[3]

Molecular Structure and Stereochemical Elucidation

This compound, with the chemical formula C6H11NO2, possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring.[4][5] The "1R" and "3S" designations define the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the amino and carboxylic acid groups on the cyclopentane ring is a key structural feature.[1][5]

| Identifier | Value |

| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid[5] |

| CAS Number | 71830-08-5[2][6][7] |

| Molecular Formula | C6H11NO2[2][4][6][8] |

| Molecular Weight | 129.16 g/mol [2][7][8] |

| Synonyms | (-)-(1R,3S)-β-Homocycloleucine[2][7] |

The precise three-dimensional arrangement of the functional groups is crucial for its interaction with biological macromolecules. The cyclopentane ring is not planar and typically adopts an envelope or twist conformation. Computational studies and spectroscopic data are essential to understand the preferred conformational states in solution and in complex with target proteins.

Below is a DOT script to generate a 2D chemical structure of this compound, highlighting its key functional groups.

Caption: Generalized synthetic workflow for this compound.

Role of Protecting Groups in Synthesis

In multistep syntheses, the use of protecting groups for the amine and carboxylic acid functionalities is essential. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine. [9]The N-Boc protected version, (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid, is a stable intermediate that facilitates purification and subsequent chemical manipulations. [9][10]For applications in peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine protecting group.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of this compound is critical for its application in drug development. A combination of analytical techniques is employed for its comprehensive characterization.

| Analytical Technique | Purpose and Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure. The proton NMR spectrum will show characteristic signals for the cyclopentane ring protons and the protons alpha to the amine and carboxyl groups. The carboxyl carbon in the ¹³C NMR spectrum typically appears in the 160-185 ppm region. [11][12] |

| Mass Spectrometry (MS) | Determines the molecular weight (129.16 g/mol ) and provides information on the molecular formula (C6H11NO2). [2][6][7] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3500 cm⁻¹, and a C=O stretch should appear around 1700 cm⁻¹. [12] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Assesses the enantiomeric excess (ee) to ensure the stereochemical purity of the final product. [1] |

| Optical Rotation | Measures the specific rotation of the molecule, which should be negative for the (1R,3S) enantiomer. [2][7] |

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. [1][2]Its structural features are particularly well-suited for the development of therapeutics targeting the central nervous system. [2][9]

Neurological Disorders

This compound serves as a key intermediate in the synthesis of drugs for neurological conditions such as Alzheimer's and Parkinson's disease. [1]Its constrained cyclic structure can impart favorable pharmacokinetic properties and allow for precise orientation of functional groups to interact with specific receptors or enzymes in the brain.

Peptide Mimetics

In the field of peptide-based drug discovery, incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation and improve their bioavailability. [1][9] The following diagram illustrates the central role of this molecule in the drug discovery pipeline.

Caption: Application of this compound in drug discovery.

Conclusion

This compound stands out as a molecule of significant interest for the pharmaceutical industry. Its well-defined three-dimensional structure and stereochemistry provide a robust platform for the design of next-generation therapeutics. A thorough understanding of its structural properties, coupled with efficient and scalable synthetic routes, is essential for harnessing its full potential. This guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers dedicated to the discovery and development of novel medicines.

References

- ChemBK. This compound. [Link]

- PubChem. This compound. [Link]

- Chemical-Suppliers. This compound. [Link]

- PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. [Link]

- PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

- ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

- National Institutes of Health. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

- Bertin Bioreagent. (1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]

- Google Patents. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.

- PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]

- ResearchGate. Conformational profile of 1-aminocyclopropanecarboxylic acid. [Link]

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound(71830-08-5) 1H NMR spectrum [chemicalbook.com]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Biological Activity of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). As a selective agonist at GABAA receptors, this molecule holds significant promise for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document delves into the molecular pharmacology, structure-activity relationships, synthesis, and potential therapeutic applications of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The ubiquitous role of GABA in mediating inhibitory neurotransmission throughout the central nervous system (CNS) has made GABA receptors prime targets for therapeutic intervention. Direct agonists of GABAA receptors, however, often suffer from a lack of receptor subtype selectivity and poor pharmacokinetic profiles, leading to undesirable side effects such as sedation and motor impairment. To overcome these limitations, medicinal chemists have turned to conformationally restricted analogs of GABA, such as cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

By incorporating the GABA pharmacophore into a rigid cyclopentane ring, the rotational freedom of the molecule is significantly reduced. This conformational constraint allows for a more specific interaction with the GABA binding site on the GABAA receptor, potentially leading to enhanced subtype selectivity and an improved therapeutic window. This guide will explore the unique biological properties of the cis-(1R,3S) stereoisomer and its potential as a lead compound in drug discovery.

Molecular Pharmacology: Interaction with the GABAA Receptor

The primary mechanism of action of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid is its direct agonism at the GABAA receptor, a ligand-gated ion channel.[1] Upon binding, it induces a conformational change in the receptor, opening the integral chloride (Cl-) channel and allowing an influx of Cl- ions into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABAA Receptor Subtype Selectivity

The GABAA receptor family is highly heterogeneous, composed of various subunit combinations (e.g., α, β, γ) that give rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.[2] The specific subunit composition of a GABAA receptor determines its affinity for various ligands and its localization within the brain. While comprehensive data on the binding affinity of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid across all GABAA receptor subtypes is not yet available in the public domain, the rigid structure of the molecule suggests the potential for selective interactions.

Table 1: Putative Interaction Profile of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid with GABAA Receptor Subtypes

| GABAA Receptor Subtype | Associated Function | Hypothesized Interaction | Rationale |

| α1βγ2 | Sedation, Anticonvulsant | Moderate to High Affinity | The α1 subtype is the most abundant and is a key target for sedative and anticonvulsant drugs. |

| α2βγ2 / α3βγ2 | Anxiolysis | Potential for Selectivity | Targeting these subtypes is a key strategy for developing non-sedating anxiolytics. |

| α5βγ2 | Cognition, Memory | Lower Affinity Desirable | Agonism at α5-containing receptors can impair cognitive function. |

Further research utilizing recombinant receptor expression systems is crucial to fully elucidate the subtype selectivity profile of this compound.

Structure-Activity Relationships: The Critical Role of Stereochemistry

The biological activity of 3-aminocyclopentanecarboxylic acid is highly dependent on its stereochemistry. Studies on the different stereoisomers have revealed that both the cis and trans configurations, as well as the absolute stereochemistry at the chiral centers, significantly influence the potency and selectivity at GABAA receptors.

Research has shown that both (±)-trans- and (±)-cis-3-aminocyclopentanecarboxylic acids exhibit potent inhibitory effects on neuronal firing.[3] However, a study comparing a series of cyclopentane GABA analogs found that the trans-isomer of a related compound was more potent at GABAA receptors than the cis-isomer.[4] This highlights the importance of the spatial arrangement of the amino and carboxylic acid groups for optimal interaction with the receptor binding pocket. The (1R,3S) configuration of the cis-isomer places these functional groups in a specific orientation that is recognized by the GABAA receptor.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cis-(1R,3S)-3-aminocyclopentanecarboxylic acid is a critical step in its development as a therapeutic agent. Several synthetic routes have been developed to achieve high stereoselectivity. One key approach involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor.[3] This method allows for the controlled formation of the desired cis-amino acid. The ability to synthesize all four stereoisomers of 3-aminocyclopentanecarboxylic acid has been instrumental in elucidating the structure-activity relationships of this class of compounds.[3]

Diagram 1: Key Synthetic Strategy for Stereochemical Control

Caption: Simplified workflow for the synthesis of the target compound.

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid to enhance GABAergic inhibition suggests its therapeutic potential in a variety of CNS disorders characterized by neuronal hyperexcitability or GABAergic dysfunction.

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Enhancing GABAA receptor activity is a well-established strategy for seizure control. Preclinical studies on related GABA analogs have demonstrated their anticonvulsant properties in various animal models of epilepsy.[5][6] The potent inhibitory action of cis- and trans-3-aminocyclopentanecarboxylic acids on neuronal firing suggests that the cis-(1R,3S) isomer is a promising candidate for further investigation as an antiepileptic agent.[3]

Anxiety Disorders

Anxiety disorders are among the most prevalent psychiatric conditions, and GABAA receptors are a key target for anxiolytic drugs. The development of subtype-selective GABAA receptor agonists that can produce anxiolysis without sedation is a major goal in psychopharmacology. The conformationally restricted nature of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid may confer selectivity for α2/α3-containing GABAA receptors, which are implicated in the modulation of anxiety.[7] Further preclinical evaluation in animal models of anxiety, such as the elevated plus-maze or light-dark box test, is warranted.[8][9][10]

Experimental Protocols for Biological Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

In Vitro Analysis

This protocol determines the binding affinity (Ki) of the test compound for the GABAA receptor.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for determining GABA-A receptor binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

-

Binding Assay: In a 96-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABAA agonist (e.g., [3H]muscimol), and varying concentrations of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

This protocol measures the functional activity (efficacy, EC50) of the test compound at GABAA receptors.

Step-by-Step Methodology:

-

Cell Culture: Use a cell line stably expressing the desired GABAA receptor subtype (e.g., HEK293 cells) or primary cultured neurons.

-

Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Perfuse the cell with varying concentrations of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

-

Data Acquisition: Record the resulting chloride currents.

-

Data Analysis: Plot the current amplitude against the drug concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

In Vivo Analysis

-

Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or transauricular electrical stimulation.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. This model evaluates a compound's ability to increase the seizure threshold.[11]

-

Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Conclusion and Future Directions

cis-(1R,3S)-3-aminocyclopentanecarboxylic acid represents a promising scaffold for the development of novel GABAA receptor agonists with potentially improved therapeutic profiles. Its rigid structure offers the prospect of enhanced receptor subtype selectivity, which could translate into a better separation of therapeutic effects from unwanted side effects.

Future research should focus on:

-

Comprehensive Subtype Profiling: Determining the binding affinities and efficacies of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid at a wide range of recombinant GABAA receptor subtypes.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, excretion, and in vivo target engagement of the compound.

-

Preclinical Efficacy Studies: Evaluating the anticonvulsant and anxiolytic potential of the compound in a battery of validated animal models.

-

Lead Optimization: Synthesizing and testing analogs of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid to further improve its potency, selectivity, and drug-like properties.

The insights gained from these studies will be instrumental in advancing our understanding of GABAergic neurotransmission and in the development of the next generation of therapies for neurological and psychiatric disorders.

References

- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521.

- Chebib, M., Duke, R. K., & Johnston, G. A. R. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1698–1703.

- Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339–348.

- Kamiński, K., Obniska, J., & Wiklik, B. (2021). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 22(17), 9223.

- Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 218–223.

- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 150(5), 533–548.

- Möhler, H. (2006). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. Neurochemical Research, 31(11), 1337–1342.

- NINDS Epilepsy CDE Project. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia Open, 2(4), 389–404.

- Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231.

- Treit, D. (1985). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews, 9(2), 203–222.

- Vinkers, C. H., & Olivier, B. (2012). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 14(1), 89–98.

- Wahl, P., Fog, J. U., & Ebert, B. (2010). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1318.

- White, H. S. (2003). Animal models of epilepsy. Neurologic Clinics, 21(4), 793–810.

- Whiting, P. J. (2003). GABA(A) receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 8(10), 445–450.

- Zebrowska, M., & Wlaź, P. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Pharmacological Reports, 65(1), 1–15.

- Zhu, S., Noviello, C. M., Teng, J., Walsh, R. M., Kim, J. J., & Hibbs, R. E. (2018). Structure of a human GABAA receptor.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Animal models for the study of anti-anxiety agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. transpharmation.com [transpharmation.com]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted Analogue for Probing GABAergic Systems

An In-Depth Technical Guide for Researchers

Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] Its inherent conformational flexibility, while crucial for its ability to interact with a diverse array of receptors and transporters, presents a challenge for designing subtype-selective therapeutic agents.[3] This guide provides a comprehensive technical overview of (1R,3S)-3-aminocyclopentanecarboxylic acid, a conformationally restricted GABA analogue. By constraining the molecule's structure within a cyclopentane ring, this compound serves as an invaluable tool for elucidating the specific conformations required for binding to and activating different components of the GABAergic system. We will explore its stereoselective synthesis, conformational properties, pharmacological profile, and the detailed experimental protocols required for its characterization. This document is intended for researchers, neuroscientists, and drug development professionals dedicated to advancing the understanding and therapeutic targeting of the GABA system.

The Rationale for Conformational Restriction in GABA Analogues

GABA's flexible carbon backbone allows it to adopt multiple spatial arrangements, or conformations. This flexibility enables it to bind to distinct receptor subtypes—primarily the ionotropic GABA-A and GABA-C receptors and the metabotropic GABA-B receptors—as well as GABA transporters (GATs) and the metabolic enzyme GABA transaminase (GABA-T).[1][3][4] Each of these targets may recognize a different preferred conformation of the GABA molecule.[5]

The development of conformationally restricted analogues, where the GABA pharmacophore is incorporated into a rigid cyclic structure, is a key strategy to "freeze" the molecule in a specific spatial orientation.[3][6] This approach offers several distinct advantages:

-

Enhanced Receptor Selectivity: By designing an analogue that mimics the specific conformation required for binding to one receptor subtype over others, it is possible to achieve greater selectivity and, consequently, a more targeted therapeutic effect with fewer off-target side effects.

-

Probing Receptor Binding Pockets: These rigid molecules provide critical insights into the three-dimensional topography of the GABA binding sites on various receptors and transporters.[7]

-

Improved Pharmacokinetics: Increased lipophilicity and structural stability compared to GABA itself can lead to better blood-brain barrier penetration and metabolic resistance.[3][8]

The 3-aminocyclopentanecarboxylic acid series, with its defined stereoisomers, provides a powerful platform to investigate these structure-activity relationships.[7][9][10]

Synthesis and Stereochemistry

The biological activity of 3-aminocyclopentanecarboxylic acid is highly dependent on its stereochemistry. The cis and trans relationship between the amino and carboxylic acid groups, as well as the absolute configuration (R/S) at the chiral centers, dictates the molecule's shape and its ability to interact with its biological targets.[9]

All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been successfully synthesized, allowing for a thorough investigation of their structure-activity relationships.[10][11] The synthesis of the specific cis-(1R,3S) isomer is a key focus. A common synthetic strategy involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor, which preferentially yields the cis amino acid.[10][11] The separation and purification of the individual enantiomers are then achieved through resolution techniques, for example, by forming diastereomeric salts with a chiral acid or base.[12]

The precise stereochemical configuration is critical, as demonstrated in studies where enantiomers show markedly different activities at GABA receptors, with one isomer acting as an agonist and another as an antagonist or being inactive.[9]

Pharmacological Profile of Cyclopentane-Based GABA Analogues

The cyclopentane ring system effectively restricts the distance and relative orientation between the amino and carboxyl groups, mimicking specific folded or extended conformations of GABA. This conformational rigidity is directly reflected in the pharmacological profiles of the different stereoisomers.

GABA Receptor Interactions

Studies on recombinant human GABA receptors expressed in Xenopus oocytes have provided detailed insights into the activity of these analogues. While data specifically for the (1R,3S) isomer is part of a broader characterization of the four stereoisomers, the distinct activities of the cis and trans enantiomers highlight the importance of stereochemistry.

For instance, at GABA-C (now classified as GABA-A-rho) receptors, the enantiomers of trans-3-aminocyclopentanecarboxylic acid (TACP) and cis-3-aminocyclopentanecarboxylic acid (CACP) show varied effects, ranging from partial agonism to weak antagonism.[9] Notably, (+)-TACP was identified as a moderately potent partial agonist, while other isomers displayed significantly lower potency or different functional effects.[9] This demonstrates that the GABA-C receptor has a strict stereochemical requirement for binding and activation.

GABA Transporter and Metabolism Interactions

Conformationally restricted analogues are also crucial tools for characterizing GABA uptake sites. Early studies showed that the nerve ending GABA transport site can accommodate both cis- and trans-3-aminocyclopentanecarboxylic acid, suggesting that the transporter has a different structural requirement than some receptor subtypes.[7] However, isomers can display different potencies. For example, in studies of neocortical neurons, the trans isomer of a related analogue, 4-aminocrotonic acid, completely inhibited [3H]GABA uptake, whereas the cis isomer was a much weaker inhibitor.[13] This underscores that conformational restriction can be used to design selective inhibitors of GABA transport.

Summary of Pharmacological Activity

The following table summarizes representative data for cyclopentane-based GABA analogues at GABA-C receptors to illustrate the impact of stereochemistry.

| Compound | Receptor (human) | Activity | Potency (EC₅₀ or Kᵢ) |

| (+)-TACP | ρ₁ | Partial Agonist | EC₅₀ = 2.7 µM |

| ρ₂ | Partial Agonist | EC₅₀ = 1.45 µM | |

| (-)-TACP | ρ₁, ρ₂ | Weak Partial Agonist | Low intrinsic activity |

| (+)-CACP | ρ₁ | Partial Agonist | EC₅₀ = 26.1 µM |

| ρ₂ | Partial Agonist | EC₅₀ = 20.1 µM | |

| (-)-CACP | ρ₁ | Partial Agonist | EC₅₀ = 78.5 µM |

| ρ₂ | Partial Agonist | EC₅₀ = 63.8 µM | |

| Data sourced from studies on human homomeric ρ₁ and ρ₂ GABA-C receptors.[9] TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-aminocyclopentanecarboxylic acid. |

Key Signaling and Metabolic Pathways

To understand the context in which this compound acts, it is essential to visualize the core GABAergic pathways.

GABA-A Receptor Signaling

The primary mechanism of fast synaptic inhibition in the brain is mediated by GABA-A receptors, which are ligand-gated chloride ion channels.[4][14]

Caption: GABA-A receptor activation pathway.

GABA Metabolism and Transport

The synaptic concentration of GABA is tightly regulated by its synthesis from glutamate, packaging into vesicles, reuptake by GABA transporters (GATs), and eventual catabolism by GABA transaminase (GABA-T).[15]

Caption: GABA synthesis, transport, and metabolism.

Experimental Protocols and Methodologies

Characterizing a novel GABA analogue requires a suite of well-controlled in vitro and in vivo assays. The following protocols are foundational for assessing the activity of compounds like this compound.

Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.[16][17][18]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at the GABA-A receptor.

Materials:

-

Tissue Source: Rat or mouse whole brain, cortex, or cerebellum.

-

Radioligand: [³H]Muscimol or [³H]GABA (for the agonist site).

-

Buffers:

-

Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: 10-100 µM unlabeled GABA.

-

Test Compound: this compound, prepared in a concentration series.

-

Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in ice-cold binding buffer and repeating the centrifugation step three times to remove endogenous GABA.[17]

-

Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for:

-

Total Binding: Radioligand + Buffer + Membranes.

-

Non-specific Binding: Radioligand + High concentration of unlabeled GABA + Membranes.

-

Competition: Radioligand + Test Compound (at various concentrations) + Membranes.

-

-

Add 0.1-0.2 mg of membrane protein to each tube.

-

Add [³H]Muscimol to a final concentration of 2-5 nM.[17]

-

Incubate on ice (4°C) for 45 minutes.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold binding buffer.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Protocol: Synaptosomal [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of GABA into nerve terminals (synaptosomes).

Objective: To assess the inhibitory activity of this compound on GABA transporters (GATs).

Materials:

-

Synaptosome Preparation: Prepared from rat or mouse brain cortex.

-

Radiolabel: [³H]GABA.

-

Uptake Buffer: Krebs-Ringer buffer containing appropriate ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) and glucose.

-

Test Compound: this compound.

-

Control Inhibitor: A known GAT inhibitor (e.g., Tiagabine).

Methodology:

-

Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2 fraction) from brain tissue using differential centrifugation.

-

Assay Setup:

-

Pre-warm aliquots of the synaptosome suspension in uptake buffer at 37°C for 5 minutes.

-

Add the test compound or control inhibitor at various concentrations.

-

Initiate uptake by adding a low concentration of [³H]GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. Control tubes are kept at 4°C to measure non-specific uptake/binding.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity of the filters via scintillation counting.

-

-

Data Analysis:

-

Calculate the specific uptake at each concentration (Uptake at 37°C - Uptake at 4°C).

-

Determine the IC₅₀ value for the inhibition of GABA uptake.

-

In Vivo Measurement and Assessment

While in vitro assays are critical, in vivo studies are necessary to understand the physiological effects of a compound.

-

Behavioral Models: To assess potential anxiolytic or sedative effects, animal models such as the open field test (measuring time spent in the center) or the elevated plus maze can be utilized following administration of the compound.[19]

-

Magnetic Resonance Spectroscopy (MRS): Advanced, non-invasive imaging techniques like MRS can be used to measure changes in the concentration of GABA in specific brain regions in live subjects after administration of a GABAergic drug.[15][20][21] This provides a direct readout of the compound's effect on the overall GABA tone in the brain.

Conclusion and Future Directions

This compound and its stereoisomers represent a class of powerful chemical tools for the study of the GABAergic system. Their rigid structures provide unparalleled insight into the conformational requirements for interacting with distinct GABA receptors and transporters. The stereochemical specificity observed in their pharmacological profiles underscores the highly structured nature of GABA binding pockets.

Future research should focus on completing the pharmacological profile of the (1R,3S) isomer across all major GABA-A receptor subunit combinations and GABA-B receptors. Furthermore, in vivo studies exploring its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurological disorders such as epilepsy or anxiety will be crucial for determining its potential as a therapeutic lead.[22] By combining rigorous chemical synthesis, detailed pharmacological characterization, and advanced in vivo assessment, these conformationally restricted analogues will continue to be instrumental in the development of the next generation of selective GABAergic modulators.

References

- Whiting, P. J. (2006). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology.

- PDSP. (2011). GABA-A Receptor Binding Assay Protocol.

- Sarva, V. G., et al. (2012). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed.

- Golan, D. E. (2025). GABA Receptor. StatPearls - NCBI Bookshelf.

- Wikipedia. (n.d.). GABA receptor.

- Watanabe, M. (2005). GABAA receptors: structure and function in the basal ganglia. PubMed Central.

- ResearchGate. (n.d.). GABAA receptor subtypes and their functions.

- Gimenez, C., et al. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed.

- James, V. A., et al. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed.

- Hitzemann, R. J., & Loh, H. H. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed.

- ResearchGate. (n.d.). GABA and its conformationally restricted analogues.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central.

- Taylor, C. P. (2003). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.

- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.

- Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry.

- Drugs.com. (2023). Gamma-aminobutyric acid analogs.

- Mullins, P. G., et al. (2014). In vivo magnetic resonance spectroscopy of GABA: A methodological review. PubMed Central.

- Henn, F. A. (1976). Functional assessment of GABA uptake or exchange by synaptosomal fractions. CSHL Repository.

- Prefrontiers. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.

- ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.

- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and...

- OHBM. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy.

- Wikipedia. (n.d.). Gaboxadol.

- Wikipedia. (n.d.). GABA analogue.

- ResearchGate. (n.d.). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity.

- Ghit, A., et al. (2021). Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study. PubMed Central.

- ACS Publications. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.

- ResearchGate. (n.d.). Quantifying GABA in Addiction: A Review of Proton Magnetic Resonance Spectroscopy Studies.

- ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.

Sources

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA receptor - Wikipedia [en.wikipedia.org]

- 5. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. PDSP - GABA [kidbdev.med.unc.edu]

- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]

- 21. Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

An In-depth Technical Guide to the Discovery and Significance of 3-Aminocyclopentanecarboxylic Acid Stereoisomers

Abstract

This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and pharmacological significance of 3-aminocyclopentanecarboxylic acid stereoisomers. As conformationally restricted analogues of γ-aminobutyric acid (GABA), these compounds have emerged as valuable tools in neuroscience research and as promising scaffolds for drug development. This document will delve into the nuances of their stereochemistry, the strategic approaches to their synthesis and separation, and the distinct biological activities exhibited by each stereoisomer, with a focus on their interactions with GABA receptors and metabotropic glutamate receptors. Detailed experimental insights and data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of molecules.

Introduction: The Stereochemical Imperative in GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its flexible structure allows it to adopt multiple conformations, enabling interaction with a variety of receptor subtypes. However, this conformational flexibility also presents a challenge in designing subtype-selective ligands. To overcome this, medicinal chemists have developed conformationally restricted GABA analogues, such as those based on a cyclopentane scaffold.[1]

3-Aminocyclopentanecarboxylic acid, with its two stereogenic centers, can exist as four stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The spatial arrangement of the amino and carboxylic acid functional groups is critical for receptor binding and biological activity. This guide will explore the distinct properties and applications of these stereoisomers.

The Genesis of 3-Aminocyclopentanecarboxylic Acid Stereoisomers: A Historical Perspective

The initial interest in 3-aminocyclopentanecarboxylic acid stereoisomers stemmed from their potential as GABA analogues. Early synthetic efforts focused on preparing all four stereoisomers to investigate their structure-activity relationships.[2][3] A key breakthrough was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[2][3] Furthermore, the degradation of the antibiotic amidinomycin revealed that its amino acid component corresponds to cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.[2][3] These foundational studies set the stage for more advanced asymmetric syntheses and pharmacological evaluations.

Stereoselective Synthesis and Chiral Separation: The Art of Isomer Isolation

The synthesis of stereochemically pure 3-aminocyclopentanecarboxylic acid isomers is a significant challenge in organic chemistry.[4] Various strategies have been developed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Synthesis Strategies

Modern synthetic approaches aim to control the stereochemistry throughout the reaction sequence. One notable method involves the asymmetric aza-Michael reaction, which allows for the enantioselective introduction of the amine functionality.[5][6] Another powerful technique is the use of chiral catalysts to direct the formation of specific stereoisomers.[7] For instance, bifunctional organic catalysts have been successfully employed in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated ketones, a key step in constructing the cyclopentane ring with the desired stereochemistry.[5]

Chiral Resolution and Separation Techniques

Given the critical importance of stereochemistry in biological activity, the separation of enantiomers is a crucial step in both the synthesis and analysis of chiral drugs.[8] For 3-aminocyclopentanecarboxylic acid, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method.[9][10] The choice of CSP is critical and often depends on the specific derivatives of the amino acid being separated. Polysaccharide-based CSPs, for example, have shown excellent performance in resolving chiral amines and amino acid esters.[10]

Another approach is the derivatization of the racemic mixture with a chiral agent to form diastereomers, which can then be separated using standard chromatographic techniques like thin-layer chromatography (TLC).[11] This indirect method provides a convenient and effective way to isolate the desired enantiomers.

Experimental Protocol: A Representative Chiral HPLC Separation

-

Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid. The exact ratio is optimized for the specific derivative.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25°C

-

Sample Preparation: The 3-aminocyclopentanecarboxylic acid stereoisomers are derivatized (e.g., N-acylation) to enhance their interaction with the chiral stationary phase and improve chromatographic performance.

The rationale behind using a polysaccharide-based column like Chiralpak® AD-H lies in its ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention times for the enantiomers.

Pharmacological Significance: A Tale of Four Isomers

The four stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles, highlighting the profound impact of stereochemistry on biological function.

Interaction with GABA Receptors

As conformationally restricted GABA analogues, these compounds have been extensively studied for their effects on GABA receptors.[1] The cis and trans isomers, and their respective enantiomers, show varying degrees of agonist and antagonist activity at different GABA receptor subtypes. For example, at GABA(C) receptors, (+)-TACP ((+)-trans-3-aminocyclopentanecarboxylic acid) acts as a moderately potent partial agonist, while (-)-TACP is a weak partial agonist.[1] In contrast, the cis-isomers, (+)-CACP and (-)-CACP, are also partial agonists but with lower potency.[1] This demonstrates a clear stereochemical preference for the orientation of the amine and carboxylic acid groups for binding to GABA(C) receptors.[1]

Modulation of Metabotropic Glutamate Receptors

Beyond the GABAergic system, 3-aminocyclopentanecarboxylic acid stereoisomers have been identified as selective agonists for metabotropic glutamate receptors (mGluRs).[4] These receptors are involved in a multitude of neurological processes, and their modulation holds therapeutic potential for conditions such as anxiety, depression, and neurodegenerative diseases.[4][12] The (1S,3R) stereoisomer, in particular, has been shown to be a potent and selective agonist at certain mGluR subtypes.[13]

Quantitative Data on Receptor Activity

| Stereoisomer | Receptor Target | Activity | Potency (EC50/Ki) | Reference |

| (+)-TACP | GABA(C) ρ1 | Partial Agonist | 2.7 µM | [1] |

| (+)-TACP | GABA(C) ρ2 | Partial Agonist | 1.45 µM | [1] |

| (-)-TACP | GABA(C) ρ1/ρ2 | Weak Partial Agonist | - | [1] |

| (+)-CACP | GABA(C) ρ1 | Partial Agonist | 26.1 µM | [1] |

| (-)-CACP | GABA(C) ρ1 | Partial Agonist | 78.5 µM | [1] |

| (1S,3R)-ACPD | mGluR | Agonist | - | [13][14] |

| (1R,3S)-ACPD | mGluR | Less Potent Agonist | - | [13] |

Note: ACPD refers to 1-amino-1,3-dicarboxycyclopentane, a closely related analogue.

Logical Relationship of Stereoisomers and Receptor Activity

Sources

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. connectsci.au [connectsci.au]

- 4. Buy 3-Aminocyclopentanecarboxylic acid | 89614-96-0 [smolecule.com]

- 5. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yakhak.org [yakhak.org]

- 11. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-(1R,3S)-β-Homocycloleucine physical properties

An In-depth Technical Guide to the Physical Properties of (-)-(1R,3S)-β-Homocycloleucine

Introduction

(-)-(1R,3S)-β-Homocycloleucine, a non-proteinogenic β-amino acid, represents a class of conformationally constrained residues that are of significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclopentane backbone imparts unique structural motifs to peptides and other polymers, influencing their secondary structure, stability, and biological activity. As a chiral building block, the stereospecific physical properties of (-)-(1R,3S)-β-Homocycloleucine are critical for its application in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational physical properties of a compound are dictated by its molecular structure. (-)-(1R,3S)-β-Homocycloleucine is systematically named (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.[1]

| Property | Value | Source |

| Alternate Names | (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid | [1] |

| CAS Number | 71830-08-5 | [2] |

| Molecular Formula | C6H11NO2 | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

The cyclopentane ring restricts the conformational freedom of the molecule compared to its linear counterpart, β-leucine. The cis relationship between the amino and carboxyl groups on the cyclopentane ring further defines its three-dimensional shape.

Crystalline State and Thermal Properties

(-)-(1R,3S)-β-Homocycloleucine is a white crystalline solid at room temperature.[3] The melting point of such a compound is a key indicator of its purity and the strength of its crystal lattice.

Experimental Protocol: Determination of Melting Point by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of (-)-(1R,3S)-β-Homocycloleucine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[6]

Optical Activity

As a chiral molecule, (-)-(1R,3S)-β-Homocycloleucine rotates the plane of polarized light. This property, known as optical activity, is a defining characteristic of enantiomers. The direction and magnitude of this rotation are quantified as the specific rotation, [α].[7]

While the specific rotation for the (-) enantiomer has not been explicitly reported, its enantiomer, (+)-(1S,3R)-β-Homocycloleucine, has a reported specific rotation of [α]D25 = +8 ± 2º (c=1 in H₂O) .[8] By definition, enantiomers have specific rotations that are equal in magnitude but opposite in sign.[7] Therefore, the specific rotation of (-)-(1R,3S)-β-Homocycloleucine can be confidently stated as [α]D25 = -8 ± 2º (c=1 in H₂O) .

Experimental Protocol: Measurement of Specific Rotation

-

Solution Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of (-)-(1R,3S)-β-Homocycloleucine in deionized water.

-

Polarimeter Setup: Calibrate the polarimeter using a blank (deionized water). The light source is typically a sodium D-line (589 nm).

-

Measurement: Fill a 1 dm sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. [10]While specific spectra for (-)-(1R,3S)-β-Homocycloleucine are not available, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: The spectrum would show signals corresponding to the protons on the cyclopentane ring, the α-proton, and the β-protons. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The α-proton (adjacent to the carboxyl group) and the proton on the carbon bearing the amino group would appear as distinct multiplets.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would resonate at the lowest field (around 170-180 ppm), while the other five carbons of the cyclopentane ring would appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (-)-(1R,3S)-β-Homocycloleucine, the molecular ion peak [M+H]⁺ would be observed at m/z 130.1. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) as carbon dioxide (CO₂).

Conclusion

This technical guide has synthesized the available information on the physical properties of (-)-(1R,3S)-β-Homocycloleucine. While specific experimental values for some properties like melting point and detailed spectroscopic data are not yet published, this guide provides a robust framework for their determination through established, reliable experimental protocols. The defined molecular structure, confirmed molecular weight, and inferred specific optical rotation provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block. The provided methodologies for thermal analysis, solubility determination, and spectroscopic characterization offer a clear path for the comprehensive physical characterization required for its effective application.

References

- PubChem. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. National Center for Biotechnology Information.

- Applied BioChem by AJM. (n.d.). Qualitative Analysis of Amino Acids and Proteins.

- PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information.

- Sciencevivid. (2023, January 18). Tests of Amino acids- Principle, Procedure, Results, Interpretation.

- Ferreira, L. A., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- ChemBK. (n.d.). cis-3-AMinocyclopentanecarboxylic acid.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 678824. [Link]

- Chemistry LibreTexts. (2022, July 4). Stereochemistry of Amino Acids.

- YouTube. (2022, June 19). Experiment 10- Amino acids and proteins - Test for solubility.

- NETZSCH Analyzing & Testing. (2023, January 31). Alternative Proteins – Thermal Characterization.

- ChemBK. (2024, April 9). This compound.

- YouTube. (2022, November 10). Optical Rotation in Amino acids| Chirality| d type and l type amino acids (Video in English).

- Quora. (2018, August 31). What is optical activity of amino acid?.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Cataldo, F., et al. (2011). A detailed analysis of the properties of radiolyzed proteinaceous amino acids. Amino Acids, 41(3), 575-586.

- Discovery, R. (2010, January 1). An insight into optical rotation of amino-acids. Researcher.Life.

- Bertin Bioreagent. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.

- Ellis, J., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. International Journal of Molecular Sciences, 23(6), 2999. [Link]

- AZoM. (2015, June 24). Characterization of Protein Stability Using Differential Scanning Calorimetry.

- Beilstein Journals. (n.d.). BJOC - Search Results.

- Calorimetry Sciences Corporation. (n.d.). Characterizing Protein Stability by DSC.

- Malvern Panalytical. (2020, August 25). DSC and protein stability: What does the enthalpy change mean?.

- Dudek, M. K., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(10), 639-644. [Link]

- ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers.

- Stoyanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(3), 39. [Link]

- Benedetti, E., et al. (1997). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. Letters in Peptide Science, 4(3), 129-134.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Topic: Mechanism of Action of Cyclopentane GABA Analogues at GABA C Receptors

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic GABA A and GABA C receptors, and metabotropic GABA B receptors.[1][2] GABA C receptors, composed of ρ subunits, form ligand-gated chloride channels with distinct pharmacology and kinetics, setting them apart from the more extensively studied GABA A receptors.[3][4] This guide delves into the mechanism of action of cyclopentane GABA analogues, a class of conformationally restricted molecules that have proven invaluable in elucidating the structure-function relationships of the GABA C receptor. By constraining the flexible GABA backbone within a five-membered ring, these analogues adopt specific spatial arrangements of their amino and carboxylic acid groups, allowing for a precise probe of the receptor's orthosteric binding site. We will explore how subtle changes in the stereochemistry of these analogues dictate their functional profile—ranging from full agonism to partial agonism and competitive antagonism—and discuss the experimental methodologies used to characterize these interactions.

The GABA C Receptor: A Unique Pharmacological Entity

GABA C receptors, now officially classified within the GABA A receptor family (GABA A -ρ), possess a unique pharmacological and physiological profile.[3] They are homomeric or pseudo-homomeric pentamers of ρ subunits (ρ1-3) that form chloride-selective ion channels.[1] Key characteristics that distinguish them from typical hetero-oligomeric GABA A receptors include:

-

High GABA Potency: GABA is 10- to 100-fold more potent at GABA C receptors compared to most GABA A receptor subtypes.[3]

-

Distinct Kinetics: They exhibit slow activation and deactivation rates and are less prone to desensitization, resulting in sustained responses to GABA.[3]

-

Unique Pharmacology: GABA C receptors are insensitive to the classical GABA A antagonist bicuculline and are not modulated by benzodiazepines, barbiturates, or neurosteroids.[2][4]

This distinct profile makes the GABA C receptor an attractive target for selective drug design. The development of ligands that can differentiate between GABA receptor subtypes is crucial for therapeutic advancement and for understanding their physiological roles in locations such as the retina, spinal cord, and superior colliculus.[5]

Cyclopentane Analogues: Conformationally Restricted Probes

The inherent flexibility of the GABA molecule allows it to adopt numerous conformations, enabling it to bind to different receptor subtypes.[2][6] To understand the specific conformation required for GABA C receptor activation, researchers utilize conformationally restricted analogues. Cyclopentane and cyclopentene analogues lock the GABA pharmacophore into a more rigid five-membered ring structure, limiting the possible orientations of the critical amino and carboxyl groups.[7] This structural constraint is paramount for dissecting the receptor's binding preferences.

The mechanism of action is therefore intimately tied to how the rigid structure of a specific analogue fits within the orthosteric binding site, which is located at the interface between two ρ subunits.[1] The interaction between the ligand and key residues within the binding loops (Loops A-E) determines whether the ligand will stabilize the receptor in a closed (antagonist), open (agonist), or intermediate (partial agonist) state.[1]

Caption: Ligand-Receptor Interaction and Functional Outcomes.

Stereochemistry as the Master Regulator of Function

Studies using enantiomers of cyclopentane and cyclopentene GABA analogues on human ρ1 and ρ2 GABA C receptors have definitively shown that stereochemistry dictates the pharmacological outcome. The spatial orientation of the amine and carboxylic acid groups determines not only binding affinity but also whether the compound will act as an agonist, antagonist, or partial agonist.[7]

Agonists and Partial Agonists

Compounds that can effectively induce the conformational change required for channel opening act as agonists. The potency and efficacy of these agonists vary significantly between stereoisomers.

-

(+)-TACP (trans-3-aminocyclopentanecarboxylic acid): This enantiomer is a moderately potent partial agonist at both ρ1 and ρ2 receptors.[7]

-

(+)-CACP (cis-3-aminocyclopentanecarboxylic acid): Acts as a partial agonist, but with lower potency compared to (+)-TACP.[7]

-

(-)-TACP: In contrast to its enantiomer, (-)-TACP is a very weak partial agonist with low intrinsic activity.[7]

This demonstrates that the trans configuration, specifically the (+) enantiomer, presents the functional groups in a more optimal arrangement for receptor activation than the cis configuration or the opposite enantiomer.

Competitive Antagonists

A fascinating aspect of this compound class is that a subtle structural change can convert an agonist into a potent antagonist.

-

(+)-4-ACPCA (4-aminocyclopent-1-ene-1-carboxylic acid): This compound does not activate GABA C receptors but acts as a potent competitive antagonist, effectively inhibiting the action of GABA.[7] Its binding affinity is comparable to the potent partial agonist (+)-TACP.

-

(-)-4-ACPCA: The (-) enantiomer is largely inactive, showing little effect as either an agonist or antagonist.[7]

This stark difference between (+)-4-ACPCA (an antagonist) and (+)-TACP (a partial agonist) highlights the exquisite sensitivity of the GABA C receptor binding pocket.[7] The introduction of a double bond in the cyclopentene ring of (+)-4-ACPCA alters the conformation sufficiently to allow for high-affinity binding but prevents the subsequent conformational change necessary for channel gating. The ligand binds and occupies the orthosteric site, preventing GABA from binding, but fails to trigger activation.

Quantitative Analysis of Ligand-Receptor Interactions

The interactions of cyclopentane GABA analogues with ρ1 and ρ2 GABA C receptors have been quantified using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the human receptors.[7] The key parameters are the EC₅₀ (half-maximal effective concentration for agonists) and the Kᵢ (inhibitory constant for antagonists).

| Compound | Receptor Subtype | EC₅₀ (µM) | Kᵢ (µM) | Functional Activity | Reference |

| (+)-TACP | ρ1 | 2.7 ± 0.2 | - | Partial Agonist | [7] |

| ρ2 | 1.45 ± 0.22 | - | Partial Agonist | [7] | |

| (-)-TACP | ρ1 / ρ2 | >100 | - | Weak Partial Agonist | [7] |

| (+)-CACP | ρ1 | 26.1 ± 1.1 | - | Partial Agonist | [7] |

| ρ2 | 20.1 ± 2.1 | - | Partial Agonist | [7] | |

| (-)-CACP | ρ1 | 78.5 ± 3.5 | - | Partial Agonist | [7] |

| ρ2 | 63.8 ± 23.3 | - | Partial Agonist | [7] | |

| (+)-4-ACPCA | ρ1 | - | 6.0 ± 0.1 | Antagonist | [7] |

| ρ2 | - | 4.7 ± 0.3 | Antagonist | [7] | |

| (-)-4-ACPCA | ρ1 / ρ2 | - | >100 | Inactive | [7] |

Affinity Order at ρ1 and ρ2 Receptors: (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA[7]

This data quantitatively confirms that the stereochemical orientation of the functional groups is the primary determinant of both binding affinity and intrinsic activity at GABA C receptors.[7]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis

The TEVC technique in Xenopus laevis oocytes is a cornerstone for studying ligand-gated ion channels. It allows for the robust expression of receptor proteins and the precise measurement of ionic currents in response to drug application.

Rationale for Methodology

-

Xenopus Oocytes as an Expression System: Oocytes are large, durable cells that efficiently translate injected cRNA into functional, membrane-inserted protein complexes. They have very few native ion channels that would interfere with the study of the expressed receptors.

-

Voltage Clamp: This electrophysiological technique allows the experimenter to control or "clamp" the oocyte's membrane potential at a set value. This is critical because the driving force for ion flow (and thus the measured current) depends on the membrane potential. By holding the voltage constant, any change in measured current is directly proportional to a change in the ion channel's conductance, which is modulated by the drug being tested.

Caption: Experimental Workflow for TEVC in Xenopus Oocytes.

Step-by-Step Protocol

-

Oocyte Preparation:

-

Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

-

Treat lobes with collagenase (e.g., 2 mg/mL) in a calcium-free solution to break down connective tissue and isolate individual oocytes.

-

Manually separate and select healthy Stage V-VI oocytes.

-

-

cRNA Injection:

-

Prepare cRNA for the desired human GABA C receptor subunit (e.g., ρ1 or ρ2) via in vitro transcription from a cDNA template.

-

Using a nanoinjector, inject each oocyte with ~50 nL of cRNA solution (e.g., at 0.1-1.0 µg/µL).

-

Incubate injected oocytes at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a small-volume recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vₘ), and the other injects current (Iₘ).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Data Acquisition:

-

For Agonists: Establish a stable baseline current. Apply increasing concentrations of the cyclopentane analogue to the perfusion bath. Record the peak inward current elicited at each concentration.

-

For Antagonists: First, determine the EC₅₀ of GABA. Then, apply a fixed concentration of GABA (typically the EC₅₀ value) in the presence of increasing concentrations of the antagonist analogue. Record the inhibition of the GABA-evoked current.

-

-

Data Analysis:

-

Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient (n H).

-

For antagonists, plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation if the antagonism is competitive.

-

Conclusion and Future Directions

Cyclopentane and cyclopentene GABA analogues are powerful chemical tools that have provided profound insights into the mechanism of ligand recognition and gating at GABA C receptors. Their conformationally restricted scaffolds have demonstrated that the precise stereochemical arrangement of the GABA pharmacophore is the critical factor determining functional outcome. The ability of (+)-TACP to act as a partial agonist while the structurally similar (+)-4-ACPCA acts as a potent antagonist underscores the fine-tuned nature of the receptor's binding and activation machinery.[7]

Future research can leverage these insights for the rational design of novel, subtype-selective GABA C receptor modulators. High-resolution crystal or cryo-EM structures of GABA C receptors co-crystallized with these cyclopentane analogues would provide the ultimate atomic-level detail of these interactions, validating molecular models and paving the way for the development of new therapeutic agents targeting visual processing, memory, and sleep.[3]

References